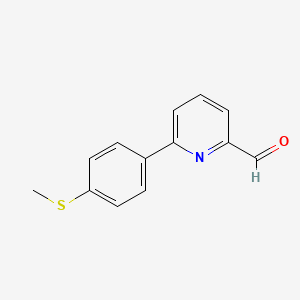

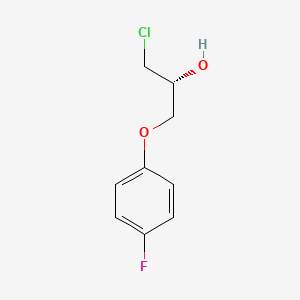

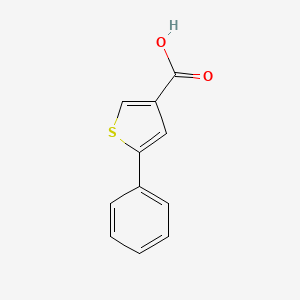

![molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6](/img/structure/B1602515.png)

Benzo[b]thiophen-7-ylmethanol

説明

Benzo[b]thiophen-7-ylmethanol is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A wide range of 3-substituted benzothiophenes were obtained in moderate to good yield (up to 87%) .Molecular Structure Analysis

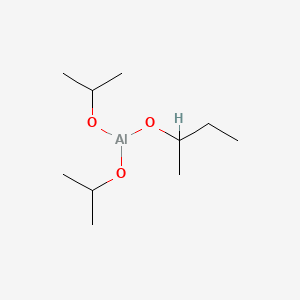

The molecular formula of Benzo[b]thiophen-7-ylmethanol is C9H8OS . The molecular weight is 164.224 Da .Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .科学的研究の応用

Smoking Reduction Therapy

Benzo[b]thiophen derivatives have been evaluated for their potential as CYP2A6 inhibitors , which could be used as leads for drugs useful in smoking reduction therapy .

Antimicrobial Agents

Design and synthesis of novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis , have been reported using benzo[b]thiophene derivatives .

Fluorescent Materials

Benzo[b]thiophene derivatives have been synthesized that exhibit a fluorescence quantum yield of up to 1, indicating potential use in the development of fluorescent materials .

Cannabinoid Receptor Ligands

Some benzo[b]thiophene compounds have been identified as potential cannabinoid receptor ligands , which could have implications in medical research related to cannabinoid systems .

Antifungal Agents

Certain benzo[b]thiophene derivatives have shown potential to be used as antifungal agents against current fungal diseases .

Anticancer Agents

A series of benzo[b]thiophene-diaryl urea derivatives have been designed and synthesized with potential anticancer effects , showing in vitro antiproliferative activities against cancer cell lines .

Analgesic and Anti-inflammatory

Thiophene derivatives, including those related to benzo[b]thiophen-7-ylmethanol, show promise in medicinal chemistry for their analgesic and anti-inflammatory properties .

Material Science Applications

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes and as inhibitors of corrosion of metals .

将来の方向性

Benzothiophenes are a promising class of organosulfur compounds . They have a broad range of applications in medicinal chemistry and materials science . The synthesis of benzothiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis .

作用機序

Target of Action

Benzo[b]thiophen-7-ylmethanol and its derivatives have been found to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory.

Mode of Action

It is known that the compound can bind to cannabinoid receptors, potentially influencing the signaling pathways associated with these receptors .

Result of Action

The molecular and cellular effects of Benzo[b]thiophen-7-ylmethanol’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. Some derivatives of Benzo[b]thiophen have shown potential anticancer effects , suggesting that Benzo[b]thiophen-7-ylmethanol might also have similar effects.

特性

IUPAC Name |

1-benzothiophen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJJFNFAYMLSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586322 | |

| Record name | (1-Benzothiophen-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-7-ylmethanol | |

CAS RN |

51830-53-6 | |

| Record name | (1-Benzothiophen-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

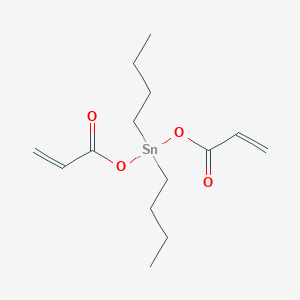

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)